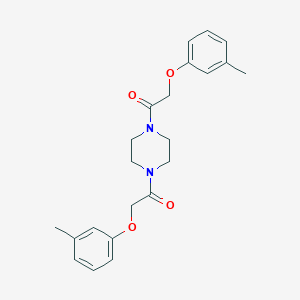

1,4-Bis((m-tolyloxy)acetyl)piperazine

Description

Contextual Significance of the Piperazine (B1678402) Scaffold in Heterocyclic Chemistry and Medicinal Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the fields of heterocyclic chemistry and medicinal sciences. nih.govbenthamdirect.com Its prevalence is attributed to a unique combination of properties including its solubility, basicity, chemical reactivity, and conformational flexibility. nih.gov This versatile scaffold is a common feature in a vast array of biologically active compounds and approved drugs, underscoring its status as a "privileged structure" in drug discovery. nih.govresearchgate.net

The piperazine moiety has been integral to the development of drugs across numerous therapeutic areas, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant agents. nih.govbenthamdirect.comresearchgate.net Its ability to modulate the physicochemical and pharmacokinetic properties of a molecule makes it a valuable tool for medicinal chemists. nih.gov The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for the creation of diverse molecular architectures with a wide spectrum of biological activities. researchgate.net This adaptability has fueled extensive research into piperazine derivatives, solidifying the scaffold's importance in the ongoing quest for new and effective therapeutic agents. nih.govbenthamdirect.comwisdomlib.org

Rationale for the Synthetic Design and Mechanistic Inquiry of 1,4-Bis((m-tolyloxy)acetyl)piperazine

The synthetic design of this compound represents a deliberate fusion of the well-established piperazine core with aryloxyacetyl groups. The general synthetic strategy for such N-acylated piperazines often involves the reaction of piperazine with a corresponding acyl chloride, in this case, (m-tolyloxy)acetyl chloride. A common method for preparing similar bis-substituted piperazines involves reacting two equivalents of a chloroacetyl derivative with piperazine. nih.gov For instance, the synthesis of 1,4-bis(chloroacetyl)piperazine (B158052) can be achieved by reacting chloroacetyl chloride with piperazine. nih.gov This intermediate can then be reacted with the sodium or potassium salt of the desired phenol, in this case, m-cresol (B1676322), to yield the final product.

Overview of Current Research Trajectories for Aryloxy-Substituted Piperazine Derivatives, Emphasizing Solubility Modulation

A significant focus of current research on aryloxy-substituted piperazine derivatives is the modulation of their physicochemical properties, particularly solubility. While the piperazine ring itself can enhance water solubility, the addition of aryloxy groups, which are generally lipophilic, can counteract this effect. researchgate.net Achieving an optimal balance between lipophilicity and hydrophilicity is crucial for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Researchers are exploring various strategies to fine-tune the solubility of these derivatives. This includes the introduction of polar functional groups onto the aryl ring or the piperazine scaffold. nih.gov The substitution pattern on the aryl ring is also a key area of investigation. For example, the position of substituents on the phenoxy ring can significantly influence properties like melting point and, consequently, solubility. nih.gov The overarching goal is to design molecules that retain their desired biological activity while possessing favorable solubility characteristics for potential therapeutic applications. The study of compounds like this compound contributes to this broader understanding of structure-property relationships in this important class of molecules.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-(3-methylphenoxy)-1-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C22H26N2O4/c1-17-5-3-7-19(13-17)27-15-21(25)23-9-11-24(12-10-23)22(26)16-28-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |

InChI Key |

GKGPNFRYMHAAEY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Characterization Techniques for 1,4 Bis M Tolyloxy Acetyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,4-Bis((m-tolyloxy)acetyl)piperazine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides initial information on the chemical environment of protons. For this compound, distinct regions in the spectrum are expected: the aromatic region for the tolyl protons, a downfield singlet for the methylene protons of the acetyl group, signals for the piperazine (B1678402) ring protons, and an upfield singlet for the methyl protons on the tolyl group. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the piperazine and acetyl moieties. nih.gov

Due to the molecular symmetry, the number of signals may be reduced. However, restricted rotation around the amide C-N bond can lead to signal broadening or the appearance of multiple conformers at room temperature, complicating the spectra. nih.gov Temperature-dependent NMR studies can be employed to investigate such dynamic processes. rsc.org

To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, crucial for assigning adjacent protons within the tolyl rings and identifying the connectivity of protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

An illustrative table of expected NMR chemical shifts for this compound is provided below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Piperazine CH₂ | ~3.6 - 3.8 | ~42 - 46 |

| Acetyl CH₂ | ~4.7 | ~68 |

| Amide C=O | - | ~168 |

| Tolyl-CH₃ | ~2.3 | ~21 |

| Tolyl C-O | - | ~157 |

| Tolyl Aromatic CH | ~6.7 - 7.2 | ~112 - 130 |

The six-membered piperazine ring typically exists in a low-energy chair conformation to minimize steric strain. However, boat or twist-boat conformations are also possible. In symmetrically N,N'-diacylated piperazines, the interconversion between two chair conformers can be slow on the NMR timescale, particularly at lower temperatures. nih.gov This restricted ring inversion, coupled with the restricted rotation around the amide bonds, can result in complex spectra showing distinct signals for axial and equatorial protons. nih.gov Variable temperature NMR experiments are critical in studying these conformational dynamics, allowing for the determination of the energy barriers associated with ring inversion. rsc.org In the solid state, the chair conformation is generally the most favored.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

Amide C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of a tertiary amide carbonyl group. mdpi.com

Aromatic C-O-C Stretch: The aryl-alkyl ether linkage is expected to produce strong stretching vibrations typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-N Stretch: The stretching vibrations of the C-N bonds within the piperazine ring and the amide linkage typically appear in the 1250-1350 cm⁻¹ range. muni.cz

Aromatic C=C and C-H Bending: Bands in the 1450-1600 cm⁻¹ region correspond to carbon-carbon stretching within the aromatic ring. Out-of-plane (OOP) C-H bending vibrations between 690-900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the piperazine and acetyl methylene groups are expected just below 3000 cm⁻¹. researchgate.net

The presence and position of these characteristic bands provide strong evidence for the successful synthesis and purity of the target compound.

Interactive Table 2: Expected FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide | C=O Stretch | 1630 - 1680 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 |

| Amine/Amide | C-N Stretch | 1250 - 1350 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula (C₂₄H₃₀N₂O₄).

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of this parent ion. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the amide bond, resulting in fragments corresponding to the m-tolyloxyacetyl moiety and the piperazine core.

Fragmentation of the piperazine ring itself, a common pathway for piperazine derivatives. mdpi.com

Loss of the m-tolyloxy group.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from NMR and FT-IR. scielo.org.za

Interactive Table 3: Predicted HRMS Data

| Species | Molecular Formula | Calculated Exact Mass |

| [M] | C₂₄H₃₀N₂O₄ | 410.22056 |

| [M+H]⁺ | C₂₄H₃₁N₂O₄⁺ | 411.22783 |

| [M+Na]⁺ | C₂₄H₃₀N₂O₄Na⁺ | 433.20977 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the components of the molecule that absorb light in the UV-visible region—are the m-tolyl aromatic rings and the carbonyl groups of the amide functions.

The expected electronic transitions are:

π → π* transitions: These higher-energy transitions are associated with the aromatic rings and are expected to result in strong absorption bands in the near-UV region, typically below 280 nm. researchgate.net The presence of the oxygen atom (an auxochrome) attached to the aromatic ring may cause a slight red shift (bathochromic shift) of these absorption maxima.

n → π* transitions: These lower-energy, and typically less intense, transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group or aromatic ring. These absorptions are often observed as a shoulder on the more intense π → π* bands. biointerfaceresearch.com

The UV-Vis spectrum can be used to confirm the presence of the aromatic and carbonyl systems and is also useful for quantitative analysis. researchgate.net

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise data on bond lengths, bond angles, and torsion angles. scielo.org.za

This analysis would definitively confirm:

The conformation of the piperazine ring, which is anticipated to be a chair conformation. researchgate.net

The geometry around the amide bonds, including their planarity.

The orientation of the m-tolyloxyacetyl substituents relative to the central piperazine ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

The crystallographic data provides an unambiguous structural proof and a valuable reference point for understanding the compound's properties in the solid state.

Interactive Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4 |

| b (Å) | 8.0 |

| c (Å) | 30.5 |

| β (°) | 97.8 |

| Volume (ų) | 2500 |

| Z | 4 |

Isomeric Purity Assessment (cis/trans isomerism)

The assessment of isomeric purity for 1,4-disubstituted piperazines, such as this compound, is a critical aspect of its structural characterization. The potential for cis/trans isomerism in the piperazine ring, arising from the relative orientation of the substituents at the 1- and 4-positions, necessitates sophisticated analytical techniques to distinguish between these stereoisomers. The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, further complicates this analysis. nih.gov

In the context of this compound, the cis isomer would have both (m-tolyloxy)acetyl groups on the same side of the piperazine ring, while the trans isomer would have them on opposite sides. The thermodynamically more stable conformation is typically the chair form, where bulky substituents prefer to occupy equatorial positions to minimize steric hindrance. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational behavior and isomeric purity of N-acylpiperazines. nih.govrsc.org Temperature-dependent 1H NMR studies can provide detailed insights into the dynamic equilibria between different conformers. nih.gov For symmetrically N,N'-disubstituted piperazines, the rotation around the amide C-N bond is restricted, leading to the existence of rotamers. This, combined with the interconversion of the piperazine ring's chair conformations, can result in complex NMR spectra at room temperature. nih.govrsc.org

At lower temperatures, the interconversion between conformers slows down, allowing for the observation of distinct signals for axial and equatorial protons. By analyzing the coupling constants and chemical shifts of the piperazine ring protons, it is possible to deduce the predominant conformation and the cis/trans configuration of the molecule. csu.edu.auchemrxiv.org For instance, in a chair conformation, large coupling constants are typically observed between axial-axial protons, while smaller coupling constants are seen for axial-equatorial and equatorial-equatorial interactions.

The presence of both cis and trans isomers in a sample would lead to a more complex NMR spectrum, with separate sets of signals for each isomer. The ratio of these isomers can be determined by integrating the corresponding proton signals.

A representative approach to assess the isomeric purity of this compound would involve acquiring 1H NMR spectra at various temperatures. The observation of a single set of signals for the piperazine protons at a given temperature would suggest the presence of a single isomer. Conversely, the presence of multiple sets of signals could indicate a mixture of isomers or conformers.

Detailed Research Findings

Research on analogous N-benzoylated piperazine compounds has demonstrated that at room temperature, these molecules exist as conformers due to the restricted rotation of the amide bond. nih.gov In symmetrically disubstituted piperazines, what might be expected as a single signal for the piperazine ring protons often appears as four independent signals at lower temperatures. nih.gov This splitting is a result of both the hindered amide bond rotation and the slow interconversion of the piperazine chair conformations. nih.govrsc.org

The energy barriers for these conformational changes can be calculated from the coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak). nih.gov These energy barriers provide valuable information about the stability of different conformers. For many N-acylated piperazines, the energy barrier for amide bond rotation is higher than that for the ring inversion. nih.gov

While specific experimental data for this compound is not available in the cited literature, the principles derived from studies on similar molecules can be applied. The analysis would focus on the signals of the piperazine ring protons (typically in the range of 3-4 ppm). The multiplicity and coupling constants of these signals would be key to assigning the cis or trans configuration.

Interactive Data Table

The following table illustrates hypothetical 1H NMR data for the piperazine ring protons of the cis and trans isomers of this compound in a chair conformation. This data is representative and based on the expected spectroscopic behavior of such compounds.

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Trans | Hax | 3.20 | ddd | 12.0, 12.0, 4.0 | Axial |

| Heq | 3.80 | ddd | 12.0, 4.0, 2.0 | Equatorial | |

| Cis | Hax | 3.35 | m | - | Axial |

| Heq | 3.65 | m | - | Equatorial |

Note: In the trans isomer with both substituents in equatorial positions, the axial and equatorial protons are chemically equivalent for each CH2 group, but would show distinct axial-axial, axial-equatorial, and geminal couplings. In the cis isomer (one axial, one equatorial substituent), the environment for each proton is more complex, potentially leading to overlapping multiplets (m).

Advanced Computational Chemistry and Theoretical Investigations of 1,4 Bis M Tolyloxy Acetyl Piperazine

Quantum Chemical Computations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical computations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic structure and reactivity of a molecule. epstem.netjmchemsci.com DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. researchgate.net By solving approximations of the Schrödinger equation, DFT can model various aspects of a molecule's behavior.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For 1,4-Bis((m-tolyloxy)acetyl)piperazine, the central piperazine (B1678402) ring is expected to adopt a stable chair conformation, which minimizes steric strain. nih.gov

The molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the bonds connecting the piperazine ring to the acetyl groups and the ether linkage of the tolyloxy moieties. A conformational energy landscape analysis would be performed to identify various low-energy conformers. This involves systematically rotating these bonds and calculating the energy of each resulting structure. The results would reveal the most probable shapes the molecule adopts under standard conditions.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative) Note: These are typical, illustrative values based on DFT calculations for similar functional groups.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.36 Å | |

| C-O (Ether) | ~1.37 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-C (Piperazine) | ~112° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolyloxy rings. The LUMO would likely be distributed over the electron-withdrawing acetyl groups. Analysis of the FMOs helps predict how the molecule would interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes only.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO | -1.2 eV | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies corresponding to the different vibrational modes of the molecule, such as bond stretching, bending, and twisting. epstem.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an appropriate scaling factor to provide a better match with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) spectroscopy. epstem.net This correlation helps in the assignment of experimental spectral bands to specific molecular motions, confirming the structure of the synthesized compound. scienceopen.com

Table 3: Predicted Key Vibrational Frequencies (Illustrative) Note: These are typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide | 1650 - 1690 |

| C-H Stretch | Aromatic (tolyl) | 3000 - 3100 |

| C-H Stretch | Aliphatic (piperazine) | 2850 - 2950 |

| C-N Stretch | Amide/Piperazine | 1200 - 1350 |

DFT calculations are a powerful tool for mapping out potential reaction pathways. jmchemsci.com For a molecule like this compound, one might investigate the mechanism of amide bond hydrolysis. This involves identifying the reactants, products, and any intermediates along the reaction coordinate.

Crucially, this method allows for the location and characterization of transition states—the highest energy point along a reaction pathway that separates reactants from products. The energy of this transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how that molecule interacts with a specific biological target, such as a protein or enzyme. researchgate.net This is a cornerstone of computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The results are ranked by these scores, and the top-ranked poses represent the most likely binding modes. nih.gov

Studies on similar piperazine-containing molecules show they can bind to a variety of targets, often through a combination of interactions. nih.govsemanticscholar.org For this compound, the tolyl groups could form hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site. The amide carbonyl oxygens are potential hydrogen bond acceptors, while the piperazine nitrogen atoms, if protonated, could act as hydrogen bond donors or form ionic interactions. nih.gov These simulations can identify key interacting amino acid residues, providing a structural hypothesis for the molecule's biological activity. researchgate.net

Table 4: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target Note: This table is a hypothetical representation of typical docking output.

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -9.2 | Leu83, Val37 | Hydrophobic |

| Asp145 | Hydrogen Bond (with Amide C=O) | ||

| Phe144 | π-π Stacking (with Tolyl ring) | ||

| 2 | -8.7 | Leu83, Ala52 | Hydrophobic |

Elucidation of Energetic Contributions to Ligand-Receptor Complex Stability

Understanding the stability of a ligand-receptor complex is fundamental to drug design. Computational methods are employed to dissect the binding event into its constituent energetic contributions. For a hypothetical complex involving a piperazine derivative, these contributions would be analyzed to guide the optimization of binding affinity and selectivity. The primary energetic components include:

Electrostatic Interactions: These are the interactions between the permanent charge distributions of the ligand and the receptor. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, forming crucial electrostatic interactions with donor groups in the receptor's binding pocket. scilit.com

Van der Waals Interactions: These are short-range interactions arising from temporary fluctuations in electron density. The shape and size of the substituents on the piperazine core (such as the m-tolyloxy groups in the subject compound) are critical for maximizing favorable van der Waals contacts.

Entropy: Changes in conformational freedom of both the ligand and the receptor upon binding, as well as the release of water molecules, contribute to the entropic component of binding.

Table 1: Representative Energetic Contributions to Ligand-Receptor Stability for a Hypothetical Piperazine Derivative

| Energy Component | Representative Contribution (kcal/mol) | Description |

| ΔGbind | -10.5 | Overall binding free energy. A more negative value indicates stronger binding. |

| ΔEvdw | -8.2 | Van der Waals contribution, driven by shape complementarity. |

| ΔEelec | -6.5 | Electrostatic contribution, including hydrogen bonds and salt bridges. |

| ΔGsolv | +5.0 | Desolvation penalty for removing the ligand and binding site from water. |

| -TΔS | -0.8 | Entropic contribution, often unfavorable due to loss of conformational freedom. |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent typical contributions that would be calculated in a molecular mechanics-based binding energy decomposition analysis.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net For piperazine derivatives, computational SAR approaches are invaluable for identifying key structural features that govern their pharmacological effects. nih.govscilit.com These studies enable the rational design of new compounds with improved potency and selectivity. researchgate.net

Common computational SAR techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate chemical descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity.

3D-QSAR (e.g., CoMFA and CoMSIA): These approaches generate 3D fields around a set of aligned molecules to determine how steric and electrostatic properties influence activity.

Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For piperazine-based ligands, the two nitrogen atoms often serve as key pharmacophoric features. researchgate.net

Table 2: Illustrative SAR Data for a Series of Piperazine Analogs

| Analog | R1-Substituent | R2-Substituent | IC50 (nM) | Key Interaction |

| 1 | H | H | 500 | Baseline activity |

| 2 | 4-Fluorophenyl | H | 150 | Favorable pi-stacking |

| 3 | 2-Methoxyphenyl | H | 300 | Steric hindrance |

| 4 | 4-Fluorophenyl | Methyl | 80 | Hydrophobic pocket filling |

Note: This table is a fictional representation to illustrate how SAR data for a series of piperazine derivatives might be presented. IC50 is a measure of inhibitory concentration.

Development and Application of Advanced Exchange-Correlation Functionals (e.g., Long-Range Corrected DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. nih.gov The accuracy of DFT calculations heavily depends on the chosen exchange-correlation (XC) functional, which approximates the complex interactions between electrons. researchgate.netfiveable.me

Standard XC functionals, such as B3LYP, can perform poorly for systems where long-range interactions are important, for example, in describing charge transfer or weak non-covalent interactions. fiveable.meresearchgate.net This has led to the development of advanced functionals.

Long-Range Corrected (LRC) Functionals: These functionals address the shortcomings of traditional hybrids by partitioning the electron-electron interaction into short-range and long-range components. aps.org The short-range part is treated with a standard DFT functional, while the long-range part incorporates a portion of the exact Hartree-Fock exchange. aps.org This approach provides a more accurate description of long-range phenomena. researchgate.netaps.org Examples of LRC functionals include CAM-B3LYP and ωB97X-D. researchgate.net

The application of LRC-DFT is particularly relevant for studying large, flexible molecules like this compound, where intramolecular and intermolecular non-covalent interactions can significantly influence conformation and reactivity.

Table 3: Comparison of Representative Exchange-Correlation Functionals

| Functional | Type | Key Feature | Typical Application |

| PBE | GGA | Based on the generalized gradient approximation, considers electron density and its gradient. researchgate.net | Solid-state physics, general molecular systems. |

| B3LYP | Hybrid | Mixes a percentage of exact Hartree-Fock exchange with GGA exchange and correlation. fiveable.me | Widely used for organic molecules and thermochemistry. fiveable.me |

| M06-2X | Hybrid Meta-GGA | Includes kinetic energy density and has a high percentage of Hartree-Fock exchange. | Good for main-group thermochemistry and non-covalent interactions. |

| CAM-B3LYP | Long-Range Corrected | Uses a variable amount of Hartree-Fock exchange depending on the interelectronic distance. researchgate.net | Charge-transfer excitations, systems with significant long-range interactions. researchgate.net |

| ωB97X-D | Long-Range Corrected with Dispersion | An LRC functional that also includes an empirical dispersion correction. | Excellent for non-covalent interactions, such as those in ligand-receptor complexes. |

In Vitro Investigations into the Biological Activities and Mechanistic Basis of 1,4 Bis M Tolyloxy Acetyl Piperazine Analogues

Evaluation of Antimicrobial Properties and Proposed Mechanisms of Action

No specific data was found in the scientific literature detailing the antibacterial efficacy of 1,4-Bis((m-tolyloxy)acetyl)piperazine or its close analogues against Gram-positive and Gram-negative bacterial strains. While numerous studies investigate the antibacterial properties of various piperazine (B1678402) derivatives, none specifically report on the activity of compounds with the (m-tolyloxy)acetyl moiety.

A thorough search of available scientific resources did not yield any information regarding the antifungal activity spectrum or potency of this compound or its analogues.

There is no available research that specifically investigates the ability of this compound or its analogues to inhibit the formation of or disrupt existing bacterial biofilms. General research on other classes of piperazine-containing compounds has explored biofilm inhibition, but this cannot be extrapolated to the specific compound .

No studies were identified that have explored the inhibitory effects of this compound or its analogues on bacterial enzymes such as MurB or Enoyl-ACP Reductase. Research into the inhibition of these enzymes has focused on other chemical scaffolds.

Assessment of Antiproliferative Activity against Cancer Cell Lines

There is no published data on the antiproliferative activity of this compound against any cancer cell lines. The piperazine scaffold is, however, a common feature in many compounds designed and evaluated for anticancer properties. nih.govnih.gov

Research into other piperazine derivatives has shown significant antiproliferative effects. For example:

A series of novel arylamide derivatives containing a piperazine moiety were found to be potent tubulin polymerization inhibitors, with one compound exhibiting significant inhibitory effects on liver cancer cells (SMMC-7721 and HuH-7) with IC₅₀ values of 89.42 and 91.62 nM, respectively. nih.gov

Derivatives of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine have been synthesized, with some showing anti-tumor activity against the HL-60 human leukemia cell line. nih.gov

In a study repurposing antiviral compounds, certain 4-acyl-2-substituted piperazine urea (B33335) derivatives demonstrated selective cytotoxic activity against MCF7 breast cancer cells. mdpi.com

Table 1: Examples of Antiproliferative Activity in Various Piperazine Derivatives (Data Not for this compound) This table is for illustrative purposes showing data for other piperazine-containing compounds.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Arylamide piperazine derivative (MY-1121) | SMMC-7721 (Liver Cancer) | 0.088 µM | nih.gov |

| Arylamide piperazine derivative (MY-1121) | HuH-7 (Liver Cancer) | 91.6 nM | nih.gov |

| Chalcone-dithiocarbamate hybrid with piperazine | PC3 (Prostate Cancer) | 1.05 µM | nih.gov |

| 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivative (4d) | HL-60 (Leukemia) | 90% inhibition at 10 µM | nih.gov |

| 4-Acyl-2-substituted piperazine urea (Compound 26) | MCF7 (Breast Cancer) | 9.6 µM | mdpi.com |

Fungicidal and Insecticidal Potentials against Agricultural Pests

No information was found regarding the fungicidal or insecticidal properties of this compound. Research into other nitrogen-containing heterocyclic compounds has shown such activities; for instance, certain chitosan (B1678972) derivatives have demonstrated significant insecticidal effects against the cotton leafworm (Spodoptera littoralis) and fungicidal action against plant pathogens like Botrytis cinerea. nih.gov However, these structures are distinct from the target compound.

There is no evidence to suggest that this compound acts as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI) or any other target enzyme related to fungicidal or insecticidal activity.

Effects on Neuromuscular Transmission and Receptor Modulation

No studies on the effects of this compound on neuromuscular transmission or receptor modulation were identified. Research on structurally different, asymmetrically substituted 1,4-bis(aminoacyl) piperazines has shown that they can inhibit neuromuscular transmission by blocking motor end-plate receptors. nih.gov This activity was noted to be enhanced in compounds containing a piperidine (B6355638) moiety and a branched acyl chain. nih.gov

In-depth Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Without primary biological activity data for this compound, no structure-activity relationship (SAR) studies involving this specific compound have been conducted. SAR studies are contingent on having a series of related compounds with measured biological activities to compare. Such studies on other classes of piperazine derivatives have consistently shown that the nature and position of substituents on the piperazine ring and its appended groups are critical for determining the potency and selectivity of their biological effects, whether as anticancer agents, receptor antagonists, or other therapeutic agents. nih.govnih.govresearchgate.netmdpi.com

Influence of Aryloxy Substitution Patterns on Biological Profiles

The substitution pattern on the aryloxy group of 1,4-bis(aryloxyacetyl)piperazine analogues plays a critical role in determining their biological activity. Studies comparing different positional isomers and the nature of substituents on the phenyl ring have revealed key insights into the structural requirements for potency and selectivity.

In a comparative analysis of aryloxyacetylpiperazine derivatives, the position of the methyl group on the phenoxy ring was found to significantly impact activity. While direct data for the meta-tolyloxy compound is the primary focus, related studies on positional isomers provide a valuable framework for understanding these structure-activity relationships. For instance, research on related series of arylpiperazines has demonstrated that substitution at the ortho and meta positions of the aryl ring can distinctly modulate receptor binding affinities. researchgate.net Specifically, steric and electronic factors introduced by substituents at these positions are crucial for interaction with biological targets. researchgate.net

For example, in a series of hydantoin-phenylpiperazine derivatives, it was observed that the meta position is particularly important for achieving selectivity between different receptor types. researchgate.net While the 5-HT1A receptor can accommodate larger groups at this position, the α1 receptor has more stringent steric limitations. researchgate.net This highlights the principle that even subtle changes in the substitution pattern of the aryl moiety, such as moving a methyl group from the para to the meta position, can have profound effects on the biological profile.

The electronic nature of the substituents on the aryloxy ring also governs the biological response. The introduction of electron-donating or electron-withdrawing groups can alter the pharmacokinetic and pharmacodynamic properties of the entire molecule. nih.gov

| Aryloxy Substitution | Observed Influence on Biological Activity |

| ortho-substitution | Generally favorable for affinity at certain receptors due to potential for specific interactions. researchgate.net |

| meta-substitution | Often critical for selectivity between different receptor subtypes. researchgate.net |

| para-substitution | The volume of substituents at this position is often limited for optimal activity. researchgate.net |

| Electron-donating groups | Can enhance activity in some series of compounds. nih.gov |

| Electron-withdrawing groups | Can also lead to increased potency, depending on the specific biological target. nih.gov |

Role of Piperazine Ring Substitutions in Modulating Activity

The piperazine ring serves as a central scaffold in a vast number of biologically active compounds, and its substitution pattern is a key determinant of pharmacological activity. nih.govnih.govnih.govmdpi.com In the context of 1,4-disubstituted piperazine analogues, modifications at the nitrogen atoms are pivotal for modulating their biological effects.

In various studies of piperazine derivatives, it has been shown that even minor changes to the substituents can lead to significant shifts in biological activity. For example, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group often results in a marked decrease in activity, underscoring the importance of the specific nitrogen arrangement in the piperazine core for certain biological targets. nih.gov Furthermore, the presence of N'-unsubstituted piperazines has been shown to be more favorable for certain antifungal and larvicidal activities compared to their N'-methylated counterparts. nih.gov

The introduction of larger, bulkier substituents on the piperazine ring can also have a significant impact. In some cases, increased bulk can lead to reduced activity, suggesting steric hindrance at the target binding site. researchgate.net Conversely, in other series, voluminous substituents are well-tolerated and can even enhance affinity. nih.gov

| Piperazine Ring Substitution | General Effect on Biological Activity |

| N-Methylation | Can decrease activity compared to unsubstituted piperazines in some contexts. nih.gov |

| N-Alkylation (larger groups) | Effects are context-dependent; can either decrease or increase activity based on steric and electronic factors. nih.govresearchgate.net |

| N-Arylation | Often a key feature for specific receptor interactions. nih.gov |

| Replacement with other heterocycles | Frequently leads to a significant loss of biological activity. nih.gov |

Materials Science and Industrial Relevance of 1,4 Bis M Tolyloxy Acetyl Piperazine Derivatives

Investigation of Applications in Specialty Chemical Synthesis with Enhanced Thermal Stability

There is no specific data available on the thermal stability of 1,4-Bis((m-tolyloxy)acetyl)piperazine. However, the thermal properties of piperazine-containing compounds are an active area of research. For instance, studies on other piperazine (B1678402) derivatives, such as Pd(1,4-bis(2-hydroxyethyl)piperazine)Cl2, have investigated their thermal decomposition, showing a multi-step degradation process. researchgate.netfigshare.com The thermal degradation of aqueous piperazine itself has been studied in the context of carbon dioxide capture, highlighting the formation of various degradation products at elevated temperatures. utexas.edu

The introduction of the m-tolyloxyacetyl groups on the piperazine nitrogen atoms in this compound would be expected to influence its thermal stability. The aromatic tolyloxy groups could potentially increase the thermal stability compared to simple alkyl-substituted piperazines due to their rigid structure and the potential for intermolecular interactions. The amide linkages are generally thermally stable, but their cleavage would be a likely degradation pathway at elevated temperatures.

Hypothetical Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Fragments |

| 250-350 | 30-40 | Cleavage and volatilization of m-cresol (B1676322) |

| 350-450 | 20-30 | Decomposition of the acetylpiperazine core |

| >450 | 10-20 | Char formation and slow decomposition |

| This table is hypothetical and based on general knowledge of similar structures. No experimental data was found for this specific compound. |

Potential as Building Blocks in Polymer Science and Advanced Functional Materials

Piperazine and its derivatives are recognized as valuable building blocks for various materials. rsc.org They are utilized in the synthesis of polyamides, polyurethanes, and other polymers. The diamine nature of the piperazine core allows for its incorporation into polymer chains through condensation polymerization.

While there are no specific examples of polymers synthesized from this compound, its structure suggests it could act as a rigid, bulky monomer. The presence of the tolyloxy groups could impart specific properties to a resulting polymer, such as increased glass transition temperature and altered solubility. Piperazine derivatives have been used to create materials with interesting properties, such as aggregation-induced emission. rsc.org Furthermore, related structures like 1,4-bis(acryloyl)piperazine are used as crosslinking agents in the formation of polyacrylamide gels. sigmaaldrich.com

Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of the Compound | Expected Polymer Properties |

| Polyamides | Co-monomer with dicarboxylic acids (after hydrolysis of amide bonds) | Enhanced thermal stability, modified solubility |

| Coordination Polymers | Ligand for metal ions | Formation of 3D frameworks, potential for catalytic or sensing applications. researchgate.netresearchgate.net |

| Functional Additive | Plasticizer or stabilizer in other polymers | Improved processing characteristics, enhanced thermal or UV stability |

Role in Solubility Modulation for Diverse Chemical Applications

The solubility of a compound is a critical factor in its application. The structure of this compound, with its combination of a relatively polar piperazine core and nonpolar tolyloxy groups, suggests it would have moderate solubility in a range of organic solvents. The piperazine moiety is known to impact the physicochemical properties of molecules, often increasing their hydrophilicity. mdpi.com

Future Research Trajectories and Interdisciplinary Perspectives

Rational Design and Synthesis of Next-Generation 1,4-Bis((m-tolyloxy)acetyl)piperazine Analogues

The future development of analogues of this compound will be heavily reliant on rational design principles to enhance potency, selectivity, and pharmacokinetic properties for various applications. acs.org Structure-activity relationship (SAR) studies will be central to this effort, guiding the systematic modification of the parent molecule. nih.gov

Key synthetic strategies will likely involve the initial acylation of piperazine (B1678402) with chloroacetyl chloride to form the key intermediate, 1,4-bis(chloroacetyl)piperazine (B158052). This intermediate can then be reacted with a diverse library of substituted phenols to generate a wide array of analogues.

Key areas for modification and the rationale behind them include:

Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the m-tolyl rings can modulate the electronic properties and lipophilicity of the molecule. This can influence binding affinities for biological targets and tune the material properties. For instance, incorporating fluorine atoms can enhance metabolic stability and binding interactions. mdpi.com

Linker Modification: The acetyl linker's length and rigidity can be altered. Replacing the acetyl group with longer alkyl chains or more rigid cyclic structures could optimize the spatial orientation of the terminal aromatic rings, which is crucial for fitting into specific binding pockets of target proteins or for creating defined pore structures in materials.

Piperazine Ring Modification: While altering the core piperazine ring would move away from the direct lineage of the title compound, exploring derivatives with substitutions on the piperazine carbons could be a later-stage optimization strategy to fine-tune solubility and conformational preferences. wikipedia.org

Interactive Data Table: Hypothetical Analogues and Design Rationale

Below is a table outlining potential next-generation analogues and the scientific reasoning for their design.

| Analogue Name | Modification from Parent Compound | Design Rationale | Potential Application |

| 1,4-Bis((4-fluoro-3-methylphenoxy)acetyl)piperazine | Addition of a fluorine atom at the para-position of the tolyl group | Increase metabolic stability and potentially enhance binding affinity through halogen bonding. | Therapeutic Agent |

| 1,4-Bis((3,5-dimethylphenoxy)acetyl)piperazine | Addition of a second methyl group on the aromatic ring | Increase lipophilicity and steric bulk to probe binding pocket size. | Therapeutic Agent |

| 1,4-Bis(3-(m-tolyloxy)propanoyl)piperazine | Extension of the acetyl linker to a propanoyl linker | Alter the distance and flexibility between the piperazine core and the tolyloxy groups to optimize target engagement. | Therapeutic Agent |

| 1,4-Bis((3-carboxyphenoxy)acetyl)piperazine | Replacement of the methyl group with a carboxylic acid group | Introduce hydrogen bonding capability and provide sites for coordination with metal ions. | Materials Science |

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Understanding

A synergistic approach combining advanced experimental and computational methods will be essential to unravel the conformational dynamics, structure-property relationships, and mechanisms of action of this compound and its future analogues.

Experimental Techniques:

X-Ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, revealing precise bond lengths, angles, and intermolecular interactions. researchgate.net This information is invaluable for validating computational models and understanding how the molecule packs in a crystalline lattice, which is relevant for materials science applications.

Computational Techniques:

Molecular Docking: This technique can predict the preferred binding orientation of a ligand within the active site of a biological target. nih.gov For this compound analogues, docking could be used to screen them against various receptors (e.g., G-protein coupled receptors, kinases) to prioritize which compounds to synthesize and test. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, both alone in solution and in complex with a biological target. researchgate.netnih.gov These simulations can help assess the stability of predicted binding poses from docking, reveal the role of water molecules in the binding site, and calculate binding free energies, offering a more refined prediction of a compound's affinity. nih.govacs.org

Interactive Data Table: Comparison of Key Research Techniques

| Technique | Type | Information Gained | Application to Compound |

| NMR Spectroscopy | Experimental | Solution-state 3D structure, conformational dynamics, rotational energy barriers. nih.gov | Determine the flexibility and preferred shapes of analogues in solution. |

| X-Ray Crystallography | Experimental | Solid-state 3D structure, crystal packing, intermolecular interactions. researchgate.net | Provide a static, high-resolution picture of the molecule; essential for materials design. |

| Molecular Docking | Computational | Preferred binding mode to a target protein, initial affinity prediction. nih.gov | Virtually screen new analogues against known biological targets to identify potential hits. |

| Molecular Dynamics | Computational | Dynamic stability of protein-ligand complexes, detailed interaction analysis, binding free energy. nih.gov | Refine docking results and understand how analogues behave in a simulated biological environment. |

Identification and Characterization of Novel Biological Targets and Therapeutic Applications

The piperazine scaffold is present in a vast number of drugs with a wide range of biological activities, suggesting that this compound and its derivatives could have therapeutic potential in multiple areas. rsc.orgthieme-connect.comresearchgate.netthieme-connect.com Future research should focus on screening these compounds against various targets.

Potential Therapeutic Areas and Targets:

Oncology: Many piperazine-containing molecules exhibit anticancer activity by interfering with cell cycle progression, angiogenesis, or by direct DNA interaction. nih.govunimi.it Analogues of the title compound could be screened against panels of cancer cell lines, such as breast and colon cancer lines, to identify cytotoxic effects. mdpi.comnih.gov Further studies could investigate inhibition of specific targets like kinases or P-glycoprotein to overcome multidrug resistance. acs.org

Neurodegenerative Diseases: Piperazine derivatives are being investigated for Alzheimer's disease by targeting the aggregation of amyloid-β and tau peptides or by modulating the activity of receptors like the transient receptor potential canonical 6 (TRPC6). nih.govnih.govnih.gov The neuroprotective potential of this compound analogues could be assessed in neuronal cell culture models. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of piperazine derivatives is well-documented. thieme-connect.comthieme-connect.comnih.gov Future compounds could be tested in cell-based assays for their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins in response to inflammatory stimuli. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. mdpi.com Given that many CNS-active drugs containing piperazine target GPCRs (e.g., serotonin (B10506) and dopamine (B1211576) receptors), screening libraries of analogues against a panel of these receptors could uncover novel activities.

Interactive Data Table: Potential Biological Targets for Screening

| Target Class | Specific Examples | Rationale for Investigation |

| Protein Kinases | Tyrosine kinases, PI3K | Many piperazine derivatives are known kinase inhibitors with anticancer activity. nih.gov |

| GPCRs | Serotonin, Dopamine, Sigma receptors nih.gov | Common targets for piperazine-based CNS drugs. nih.gov |

| Ion Channels | TRPC6 | Piperazine activators have shown promise in models of Alzheimer's disease. nih.gov |

| Inflammatory Mediators | COX, TNF-α, Interleukins | Established targets for anti-inflammatory piperazine compounds. thieme-connect.comnih.gov |

| Drug Efflux Pumps | P-glycoprotein (P-gp) | Inhibition can reverse multidrug resistance in cancer chemotherapy. acs.org |

Development of High-Throughput Screening Methodologies for Rapid Compound Evaluation

To efficiently evaluate the large libraries of analogues generated through rational design, the development of robust high-throughput screening (HTS) methodologies is paramount. numberanalytics.com These assays allow for the rapid testing of thousands of compounds to identify "hits" for further optimization. criver.com

Types of HTS Assays:

Biochemical Assays: These are target-based assays that measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor. For example, a kinase inhibition assay could measure the ability of compounds to block the phosphorylation of a substrate.

Cell-Based Assays: These assays use living cells and provide more physiologically relevant data on a compound's activity and potential cytotoxicity. criver.comnih.govreactionbiology.com

Reporter Gene Assays: These can be used to measure the activation or inhibition of a specific signaling pathway. nih.gov

Cell Viability/Proliferation Assays: Assays measuring ATP levels or DNA replication can quickly determine if a compound is cytotoxic or cytostatic to cancer cells. sygnaturediscovery.com

High-Content Screening (HCS): This advanced form of cell-based screening uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and the expression of specific biomarkers. nih.gov

Interactive Data Table: Potential HTS Assay Formats

| Assay Type | Platform | Measurement | Throughput | Application |

| Biochemical | Purified Enzyme (e.g., Kinase) | Inhibition of enzyme activity (e.g., via fluorescence or luminescence) | Very High | Primary screening for target-specific inhibitors. |

| Cell Viability | Cancer Cell Lines | ATP levels (luminescence), DNA synthesis (colorimetric) | High | Screening for general anticancer activity. sygnaturediscovery.com |

| Cytokine Release | Immune Cells (e.g., Macrophages) | Levels of secreted TNF-α/IL-6 (ELISA-based) | Medium-High | Screening for anti-inflammatory activity. nih.gov |

| High-Content Imaging | Neuronal or Cancer Cells | Changes in cell morphology, protein localization, neurite outgrowth | Medium | Phenotypic screening for neuroprotective or anticancer effects. nih.gov |

Expanded Exploration of Novel Materials Science Applications and Beyond

Beyond its potential in biomedicine, the rigid and symmetrical structure of this compound makes it an intriguing building block for novel materials.

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully used as organic linkers to construct MOFs. rsc.org These crystalline materials have high porosity and surface area, making them suitable for applications like gas storage and separation. rsc.orgresearchgate.netresearchgate.net By modifying the title compound to include coordinating groups (like carboxylic acids instead of methyl groups), it could be used to assemble new MOFs with potentially unique properties for methane (B114726) or carbon dioxide capture. rsc.orgresearchgate.net

Polymers: The piperazine ring can be incorporated into polymer backbones to create materials with specific properties. rsc.orgnih.gov The reaction of piperazine with compounds like epichlorohydrin (B41342) can lead to the formation of polymers functionalized with azetidinium groups. acs.org The bifunctional nature of this compound could be exploited in polycondensation reactions to create novel polyesters or polyamides with high thermal stability and defined structural characteristics derived from the bulky tolyloxy side groups. semanticscholar.org

Organic Frameworks: The compound's structure, with its potential for hydrogen bonding and π-π stacking, could allow it to self-assemble into ordered supramolecular structures. These structures could find applications in organic electronics or as specialized host materials. The presence of a piperazine ring can also be used to create covalent organic frameworks (COFs) for applications like water purification. acs.org

Interactive Data Table: Potential Materials Science Applications

| Application Area | Material Type | Required Compound Properties | Rationale |

| Gas Storage | Metal-Organic Framework (MOF) | Rigid structure with coordinating groups (e.g., carboxylates). | Create a porous framework with high surface area for gas adsorption. rsc.orgresearchgate.net |

| Specialty Polymers | Polyamides / Polyesters | Difunctional reactivity, thermal stability. | Use as a monomer in polycondensation to create polymers with unique thermal and mechanical properties. semanticscholar.org |

| Separation Membranes | Functionalized Polymers | Ability to form films, specific interactions with target molecules. | Polymers incorporating piperazine can be designed for specific separation tasks. |

| Supramolecular Gels | Self-Assembling Molecules | Balance of hydrophobic and hydrogen-bonding interactions. | The molecule's structure may facilitate the formation of ordered, gel-like networks in certain solvents. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis((m-tolyloxy)acetyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. Piperazine derivatives are often synthesized via coupling reactions between activated acyl groups and substituted phenols. For example, 1,4-Bis(acryloyl)piperazine is synthesized by reacting piperazine with acryloyl chloride under inert conditions (e.g., nitrogen atmosphere) . Optimize yield by controlling stoichiometry (1:2 molar ratio of piperazine to acylating agent), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography or recrystallization ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what characteristic peaks should researchers expect?

- Methodology :

- NMR : H NMR should show singlet peaks for the piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons from m-tolyloxy groups (δ 6.5–7.5 ppm). C NMR confirms carbonyl groups (C=O, δ 165–170 ppm) .

- IR : Stretching vibrations for C=O (1650–1750 cm), aromatic C-H (3000–3100 cm), and ether C-O (1200–1250 cm) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~384 g/mol for CHNO) .

Q. What preliminary in vitro assays are suitable for assessing the bioactivity of this compound, particularly in anticancer research?

- Methodology : Use cell viability assays (e.g., MTT or trypan blue exclusion) on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Compare IC values with controls. For DNA interaction studies, employ ethidium bromide displacement assays or UV-Vis spectroscopy to assess intercalation potential, as demonstrated for 1,4-Bis(2-chloro-4-nitrophenyl)piperazine .

Advanced Research Questions

Q. How can molecular docking simulations be designed to evaluate the interaction of this compound with DNA or protein targets?

- Methodology :

Software : Use AutoDock Vina or Schrödinger Suite for docking .

Ligand Preparation : Optimize the ligand geometry using semi-empirical methods (e.g., AM1 in Spartan06) .

Target Preparation : Obtain DNA/protein structures from PDB (e.g., 1BNA for DNA). Remove water, add polar hydrogens, and assign charges (e.g., Kollman charges) .

Docking Parameters : Define a 40Å × 40Å × 40Å grid box around the active site. Run semi-flexible docking with 20–50 genetic algorithm runs .

Analysis : Calculate binding affinity (ΔG) and identify interactions (e.g., hydrogen bonds, π-alkyl) using PyMOL or LigPlot+ .

Q. In cases where experimental binding affinities contradict computational predictions, what validation strategies should researchers employ?

- Methodology :

- Experimental Validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants .

- Computational Refinement : Re-optimize ligand conformations using density functional theory (DFT) or molecular dynamics (MD) simulations to account for flexibility .

- Data Cross-Check : Compare results across multiple docking tools (e.g., AutoDock Vina vs. Glide) and validate against structurally similar compounds like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine (ΔG = -7.5 kcal/mol) .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize derivatives with electron-withdrawing (EWG) or electron-donating groups (EDG) on the m-tolyloxy rings. For example, meta-substitution may alter steric hindrance or electronic effects, as seen in DPP-IV inhibitors .

- Bioactivity Profiling : Test derivatives in enzymatic assays (e.g., kinase inhibition) or antimicrobial screens (e.g., agar diffusion for E. coli) .

- Computational Modeling : Use CoMFA or QSAR models to correlate substituent properties (Hammett σ, logP) with activity .

Key Considerations for Researchers

- Data Interpretation : Cross-reference computational results with experimental data (e.g., docking vs. ITC) to resolve contradictions .

- Safety Protocols : Handle reactive intermediates (e.g., acyl chlorides) under fume hoods and follow GHS guidelines for waste disposal .

- Resource Limitations : Prioritize high-throughput screening for SAR studies to efficiently narrow candidate compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.